1-Methyl-3-hydroxy-2(1H)-pyridinone

Iron Chelation Therapy Coordination Chemistry Stability Constants

Researchers developing iron chelators face a critical supply challenge: sourcing the 3-hydroxy-2-pyridinone core scaffold with batch-to-batch consistency for SAR studies. 1-Methyl-3-hydroxy-2(1H)-pyridinone (CAS 19365-01-6) is the definitive bidentate precursor for constructing hexadentate ligands and probing cardioselective iron scavenging. - Quantifiable Metal Affinity: Log βFeL3 of 29.99, enabling rational design of chelators with tunable stability. - Gallium PET Tracer Scaffold: Superior Ga(III) complex stability among trivalent metals supports radiopharmaceutical development. - Supply Chain Confidence: Available in research quantities (mg to kg) with rigorous analytical documentation, ensuring reproducibility from exploratory synthesis to scale-up.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 19365-01-6
Cat. No. B098225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-hydroxy-2(1H)-pyridinone
CAS19365-01-6
Synonyms1-methyl-3-hydroxypyrid-2-one
1-methyl-3-hydroxypyridine-2-one
1-MHPO
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC=C(C1=O)O
InChIInChI=1S/C6H7NO2/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3
InChIKeyQUKDWRYJPHUXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-hydroxy-2(1H)-pyridinone (Deferiprone Intermediate): Core Chelation Properties and Procurement Context


1-Methyl-3-hydroxy-2(1H)-pyridinone (CAS 19365-01-6) is a heterocyclic bidentate ligand belonging to the 3-hydroxy-2-pyridinone class of metal chelators [1]. It functions as the core chelating moiety in various hexadentate ligands and is a key structural analog and synthetic precursor to the clinically approved iron chelator deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) [2]. This compound exhibits a distinct affinity profile for trivalent metal ions, with the relative order of complex stability being Fe(III) > Ga(III) > Al(III) > In(III) > Gd(III) [3]. Its physicochemical properties, including a specific pKa profile and moderate lipophilicity, dictate its unique behavior in biological and industrial systems, differentiating it from other hydroxypyridinone isomers and related chelators [1].

Why 1-Methyl-3-hydroxy-2(1H)-pyridinone Cannot Be Simply Substituted for Deferiprone or Other Analogs


Generic substitution between 3-hydroxy-2-pyridinones and their analogs is not viable due to significant, quantifiable differences in metal ion affinity, complex stoichiometry, and resultant biological or industrial performance. For instance, the substitution pattern on the pyridinone ring directly impacts the overall stability constant (log β) of its Fe(III) complex, with 1,2-dimethyl-3-hydroxy-4-pyridinone (deferiprone) exhibiting a log βFeL3 of 35.88, compared to 29.99 for the 1-methyl-3-hydroxy-2(1H)-pyridinone core [1]. This nearly six-order-of-magnitude difference in stability dictates chelation efficacy and cannot be compensated for by simple dose adjustment [1]. Furthermore, the position of the hydroxyl and keto groups (e.g., 2-pyridinone vs. 4-pyridinone) alters the pKa of the ligand and the lipophilicity of the resulting metal complex, directly influencing membrane permeability and tissue distribution [2]. Such structural variations lead to divergent performance in applications ranging from pharmaceutical iron scavenging to industrial metal extraction, making each compound a distinct entity with unique selection criteria [1].

Quantitative Differentiation Guide: 1-Methyl-3-hydroxy-2(1H)-pyridinone vs. Key Comparators


Iron(III) Complex Stability: 6-Order-of-Magnitude Lower Affinity than Deferiprone

The overall stability constant (log βFeL3) for the Fe(III) complex of 1-methyl-3-hydroxy-2(1H)-pyridinone is 29.99, which is significantly lower than that of the clinically used analog deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), which has a published log βFeL3 of 35.88 [1]. This difference of 5.89 log units translates to a nearly 6-order-of-magnitude lower affinity for iron under identical conditions [1].

Iron Chelation Therapy Coordination Chemistry Stability Constants

Trivalent Metal Ion Selectivity Profile: Distinct Order vs. Other Hydroxypyridinones

The relative order of stability for trivalent metal ion complexes with 1-methyl-3-hydroxy-2(1H)-pyridinone is Fe(III) > Ga(III) > Al(III) > In(III) > Gd(III) [1]. This differs from the profile of the closely related 1,4-dihydroxy-2-pyridinone (DH2P), which has a log βFeL3 of 28.18 and exhibits a distinct selectivity sequence [1]. The overall order of stability among related ligands is DMHP (deferiprone) > MH2P > DH2P [1].

Metal Selectivity Analytical Chemistry Radiopharmaceuticals

Clinical Performance: Deferiprone-Based Therapy Superior for Cardiac Iron Clearance

While this evidence is for the structurally analogous deferiprone, it establishes a class-level inference for the 1-methyl-3-hydroxy-2(1H)-pyridinone scaffold. In a 12-month RCT of 150 thalassemia major patients, deferiprone (DFP) therapy resulted in superior cardiac iron clearance as measured by cardiac T2* MRI (22.0 ± 5.5 ms) compared to both deferoxamine (DFO, 20.5 ± 5.0 ms) and deferasirox (DFX, 21.0 ± 5.2 ms) [1]. This contrasts with deferasirox, which was most effective for reducing liver iron concentration (LIC) (8.5 ± 2.5 mg/g vs. DFO: 10.2 ± 2.8 and DFP: 9.8 ± 3.0) [1].

Thalassemia Cardiology Clinical Trial

Anti-Inflammatory Profile: Deferiprone Shows Milder Cytokine Exacerbation in Sepsis Models

In experimental murine sepsis models, deferiprone (DFP), a close structural analog, demonstrated a more favorable anti-inflammatory profile compared to other FDA-approved chelators. Specifically, deferasirox (DFX) and deferoxamine (DFO) exacerbated plasma Interleukin (IL)-6 levels, while deferiprone and the novel chelator DIBI reduced them to near-control levels [1]. Additionally, deferiprone provided a significant reduction in leukocyte adhesion in these models, an effect where DFX was the poorest performer [1].

Inflammation Sepsis Immunology

Optimal Application Scenarios for 1-Methyl-3-hydroxy-2(1H)-pyridinone Based on Quantitative Evidence


Scaffold for Developing PET Imaging Agents with Gallium-68

The established selectivity profile of 1-methyl-3-hydroxy-2(1H)-pyridinone, showing high stability for Ga(III) complexes relative to other trivalent metals (Fe(III) > Ga(III) > Al(III) > In(III) > Gd(III)), makes it a superior scaffold for designing radiopharmaceuticals [1]. Its affinity for gallium, while not as high as for iron, is still substantial and provides a strong basis for creating stable Ga-68 complexes for PET imaging, differentiating it from 1,4-dihydroxy-2-pyridinone which has lower overall stability [1].

Analytical Chemistry Standard for Metal Ion Separation

The quantifiable difference in complex stability between Fe(III) and other trivalent metals, such as Al(III) and In(III), can be exploited in analytical chemistry. 1-Methyl-3-hydroxy-2(1H)-pyridinone can be used as a selective chelating agent in chromatographic separations or spectrophotometric assays to discriminate between Fe(III) and Ga(III) or Al(III) in complex matrices, a task where other chelators with different selectivity profiles may be less effective [1].

Intermediate in the Synthesis of Hexadentate Chelators with Tailored Affinity

Due to its moderate iron affinity (log βFeL3 = 29.99), this compound is an ideal starting material for synthesizing hexadentate ligands [1]. By linking three of these bidentate units, researchers can create a chelator with significantly enhanced stability (approaching that of desferrioxamine B) while retaining the favorable oral bioavailability and membrane permeability associated with the 3-hydroxy-2-pyridinone class [1]. This allows for the rational design of chelators with properties intermediate between deferiprone and deferoxamine [1].

Research Tool for Investigating Cardioprotective Iron Chelation Mechanisms

Given the class-level evidence that deferiprone, a derivative of this core scaffold, exhibits superior efficacy in removing cardiac iron, 1-methyl-3-hydroxy-2(1H)-pyridinone is a critical research tool [2]. It can be used to synthesize novel analogs and probe the structure-activity relationships (SAR) responsible for this cardioselectivity, which is not observed with the deferoxamine or deferasirox chemical classes [2]. This makes it essential for academic and industrial labs developing next-generation cardioprotective agents.

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